2,7-Dimethylbenzo[b]thiophene
Overview
Description
2,7-Dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H10S It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 2 and 7 positions on the benzene ring
Mechanism of Action
C10H10SC_{10}H_{10}SC10H10S
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways
Thiophene derivatives have been shown to have various biological activities, suggesting that they may interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,7-dimethylphenylacetylene with sulfur sources under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2,7-Dimethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl groups.
2-Methylbenzo[b]thiophene: A derivative with a single methyl group at the 2 position.
3,7-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 3 and 7 positions.
Uniqueness: 2,7-Dimethylbenzo[b]thiophene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s electronic distribution, making it distinct from other methylated benzo[b]thiophene derivatives.
Properties
IUPAC Name |
2,7-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCQLUONZSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168045 | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-40-9 | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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